N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-oxo-2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S2/c1-3-18-11-13-19(14-12-18)31-27(36)24(4-2)39-29-33-22-10-6-5-9-21(22)26-32-23(28(37)34(26)29)16-25(35)30-17-20-8-7-15-38-20/h5-15,23-24H,3-4,16-17H2,1-2H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFGTCZLONSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Halogenated Aryl Groups : The thiophene moiety in the target compound may confer enhanced metabolic stability compared to halogenated aryl groups in benzothiazole derivatives () .
- Sulfanyl Linkage : The sulfanyl group in the target compound is structurally analogous to S-alkylated triazoles () and thiadiazoles (), which exhibit improved bioavailability over N-alkylated counterparts .
Key Observations :
- The target compound’s synthesis likely requires complex coupling steps (e.g., sulfanyl linkage formation, carbamoylation), which may result in lower yields compared to simpler benzothiazole or triazole derivatives .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound are unavailable, SAR trends from analogous compounds provide insights:
- Thiophene Substitution : Thiophene derivatives () exhibit improved anticancer activity compared to purely aromatic systems (e.g., benzothiazoles in ) due to enhanced π-π stacking and metabolic stability .
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl linkages (as in the target compound) are associated with higher target affinity than sulfonyl groups (), likely due to reduced steric hindrance .
- Imidazoquinazolinone Core: This core is less explored than triazinoindoles () but may offer unique kinase inhibition profiles due to its fused bicyclic structure .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the imidazo[1,2-c]quinazolinone core. Key steps include cyclocondensation of precursors (e.g., quinazolinone derivatives with thiol-containing intermediates) and subsequent functionalization via nucleophilic substitution or carbamoylation. Optimizing reaction conditions is crucial:
- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalysts: Use Pd-based catalysts for Suzuki couplings or Lewis acids (e.g., ZnCl₂) for cyclization .
- Temperature Control: Maintain 60–80°C during carbamoylation to avoid side reactions .
- Purity Monitoring: Employ HPLC with UV detection (λ = 254 nm) to track intermediate purity .
Basic: Which spectroscopic techniques are essential for structural characterization, and how should data be interpreted?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 681.74) and fragmentation patterns .
- IR Spectroscopy: Detect functional groups (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1650 cm⁻¹) .
Basic: How to design initial biological activity assays for this compound using structural analogs?
Methodological Answer:
Leverage bioactivity data from analogs (e.g., imidazoquinazoline derivatives with anticancer activity ):
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Antimicrobial Testing: Perform MIC assays against S. aureus and E. coli (concentration range: 5–50 µg/mL) .
- Enzyme Inhibition: Target kinases (e.g., EGFR) via fluorescence-based assays, using ATP-competitive inhibitors as controls .
Advanced: How to conduct a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Systematic Substitution: Modify substituents on the thiophene, ethylphenyl, or imidazoquinazolinone moieties.
Biological Testing: Compare IC₅₀ values across derivatives using dose-response curves.
Statistical Analysis: Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .
Example SAR Table from Analog Studies:
| Substituent Position | Modification | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|---|
| Thiophene C2 | -CH₂CO-NH-(thiophene) | Anticancer: 12.3 ± 1.2 | |
| Quinazolinone C5 | -S-Butanamide | Antimicrobial: 8.7 ± 0.9 |
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Replicate Assays: Repeat experiments under standardized conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis: Pool data from multiple studies using random-effects models to account for variability .
- Target Validation: Use CRISPR/Cas9 knockout models to confirm if observed activity is target-specific .
Advanced: What in vivo models are appropriate for evaluating therapeutic potential?
Methodological Answer:
- Xenograft Models: For anticancer studies, implant human tumor cells (e.g., HT-29 colorectal cancer) into immunodeficient mice. Administer compound at 10–50 mg/kg/day via IP injection .
- PK/PD Studies: Measure plasma half-life using LC-MS/MS and correlate with tumor volume reduction .
- Toxicity Screening: Assess liver/kidney function via serum ALT, creatinine levels after 28-day dosing .
Advanced: How to analyze metabolic stability and identify major degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
